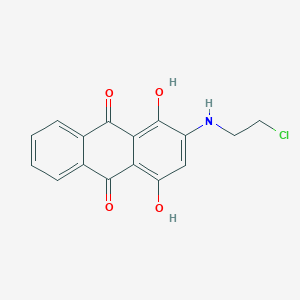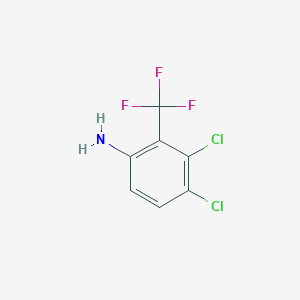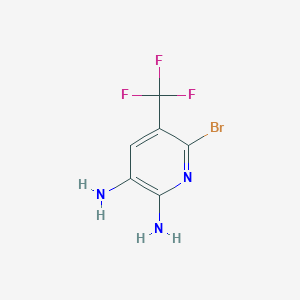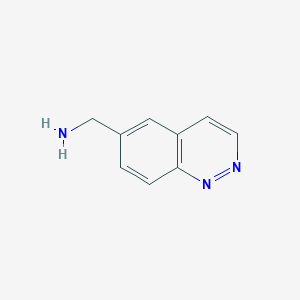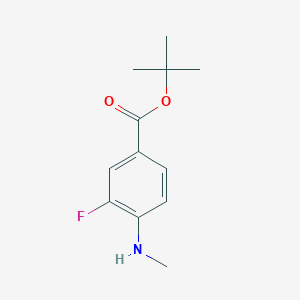![molecular formula C19H22N2O4 B13139982 1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol CAS No. 6583-93-3](/img/structure/B13139982.png)
1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) is a complex organic compound characterized by the presence of a fluorenyl group substituted with a nitro group and linked to two propanol groups via an azanediyl bridge
Métodos De Preparación
The synthesis of 1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) typically involves multi-step organic reactions. One common synthetic route includes the nitration of fluorene to introduce the nitro group, followed by the formation of the azanediyl bridge through a reaction with an appropriate amine. The final step involves the addition of propanol groups under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted fluorenyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular functions. The propanol groups may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) can be compared with other similar compounds, such as:
2,7-Dinitrofluorene: Similar in structure but with two nitro groups, leading to different reactivity and applications.
Fluorenyl-hydrazonothiazole derivatives: These compounds contain a fluorenyl group linked to a thiazole ring, exhibiting different biological activities and applications.
Ethanone, 1-(9,9-dibutyl-7-nitro-9H-fluoren-2-yl)-, O-acetyloxime: This compound has a similar fluorenyl core but different substituents, leading to unique properties and uses.
The uniqueness of 1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6583-93-3 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-[2-hydroxypropyl-(7-nitro-9H-fluoren-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C19H22N2O4/c1-12(22)10-20(11-13(2)23)16-3-5-18-14(8-16)7-15-9-17(21(24)25)4-6-19(15)18/h3-6,8-9,12-13,22-23H,7,10-11H2,1-2H3 |
Clave InChI |
MTICILMIBQZPDG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)
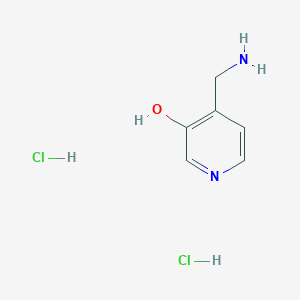

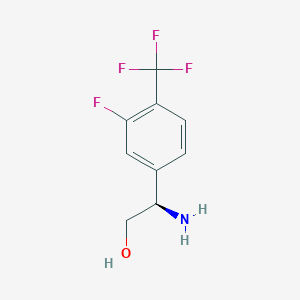
![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
